Ethyl (5-fluoro-2-nitrophenoxy)acetate
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Overview
Description
Ethyl (5-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5 and a molecular weight of 243.19 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom and a nitro group attached to a phenoxy ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-fluoro-2-nitrophenoxy)acetate typically involves the reaction of 5-fluoro-2-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
5-fluoro-2-nitrophenol+ethyl chloroacetateK2CO3,solventethyl (5-fluoro-2-nitrophenoxy)acetate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Reduction: Formation of ethyl (5-fluoro-2-aminophenoxy)acetate.
Hydrolysis: Formation of 5-fluoro-2-nitrophenoxyacetic acid.
Scientific Research Applications
Ethyl (5-fluoro-2-nitrophenoxy)acetate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-fluoro-2-nitrophenoxy)acetate
- Ethyl (2-nitrophenoxy)acetate
- Methyl (2-nitrophenoxy)acetate
- Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
Uniqueness
This compound is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C10H10FNO5 |
---|---|
Molecular Weight |
243.19 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-9-5-7(11)3-4-8(9)12(14)15/h3-5H,2,6H2,1H3 |
InChI Key |
QZZLVMOMZIKKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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